molecular formula C18H21F3N4O2S B15123101 N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine

N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine

Cat. No.: B15123101
M. Wt: 414.4 g/mol
InChI Key: FZACZJVEMRASKB-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine to form the sulfonyl piperidine intermediate. This intermediate is then reacted with 2-amino-5-dimethylpyrimidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring may interact with receptor sites, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,5-dimethyl-N-{1-[4-(fluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine
  • N,5-dimethyl-N-{1-[4-(chloromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine

Uniqueness

N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Properties

Molecular Formula

C18H21F3N4O2S

Molecular Weight

414.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H21F3N4O2S/c1-13-10-22-17(23-11-13)24(2)15-4-3-9-25(12-15)28(26,27)16-7-5-14(6-8-16)18(19,20)21/h5-8,10-11,15H,3-4,9,12H2,1-2H3

InChI Key

FZACZJVEMRASKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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